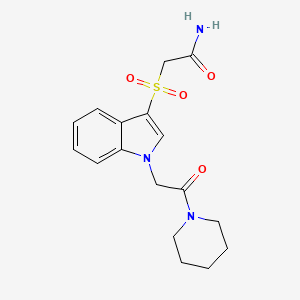

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c18-16(21)12-25(23,24)15-10-20(14-7-3-2-6-13(14)15)11-17(22)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11-12H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSSVJPARFIXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide , also known by its CAS number 878058-40-3 , is a complex organic molecule featuring both indole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 377.5 g/mol . The structure consists of an indole ring linked to a piperidine group through a sulfonamide linkage, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 878058-40-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to This compound . In vitro evaluations suggest that similar derivatives exhibit significant activity against various bacterial strains. For instance, compounds derived from indole and piperidine have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The indole moiety is known for its role in anticancer agents. Compounds that incorporate this structure often target specific pathways involved in tumor growth. For instance, derivatives that inhibit the Polycomb repressive complex 2 (PRC2), which plays a critical role in cancer progression, have been developed based on indole scaffolds. These inhibitors have demonstrated potent antitumor effects in xenograft models, with IC50 values as low as 0.002 μM for biochemical assays .

Enzyme Inhibition

The sulfonamide group is recognized for its enzyme-inhibitory properties. Studies indicate that related compounds effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease, with IC50 values indicating strong activity . For example, some synthesized derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM , demonstrating their potential as therapeutic agents against conditions requiring enzyme modulation.

Case Studies and Research Findings

Several research studies have explored the biological activities of compounds similar to This compound :

- Antimicrobial Evaluation : A study focused on a series of thiazol derivatives showed that certain compounds exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .

- Anticancer Properties : Research into EZH2 inhibitors based on indole structures revealed significant anticancer activity, with compounds displaying robust effects in vivo models .

- Enzyme Inhibition Studies : A comprehensive evaluation of various piperidine derivatives indicated their effectiveness in inhibiting urease, which is relevant for treating urinary tract infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Acetamide hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH) | H₂O, heat | 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid | |

| Sulfonamide hydrolysis | Strongly acidic (H₂SO₄ conc.) | H₂O, reflux | 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonic acid |

-

Hydrolysis of the acetamide group occurs readily under mild conditions, producing a carboxylic acid derivative.

-

Sulfonamide hydrolysis requires harsher conditions due to the stability of the sulfonyl group.

Reduction Reactions

The keto group (2-oxo) in the ethyl-piperidine chain is reducible:

| Reaction Type | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | Room temp. | 2-((1-(2-hydroxy-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |

| Selective reduction | Catalytic hydrogenation (H₂/Pd) | Ethanol, 60°C | Same as above |

-

LiAlH₄ provides higher yields compared to NaBH₄ for this substrate.

-

The piperidine ring remains intact during reduction.

Substitution Reactions

The sulfonyl group participates in nucleophilic substitutions:

-

Alkylation occurs at the sulfonamide nitrogen, forming tertiary amines .

-

The indole ring’s electron-rich C3 position may also undergo electrophilic substitution, but this is less common .

Oxidation Reactions

The indole moiety and piperidine ring are susceptible to oxidation:

| Reaction Type | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Indole oxidation | KMnO₄, H₂O | Acidic, reflux | Indole-2,3-dione (isatin) derivatives | |

| Piperidine N-oxidation | m-CPBA | CH₂Cl₂, 0°C | Piperidine N-oxide |

-

Oxidation of the indole ring disrupts aromaticity, forming diones .

-

Piperidine N-oxidation enhances solubility but reduces basicity .

Stability and Side Reactions

-

pH Sensitivity : The compound is stable in neutral conditions but degrades in strongly acidic/basic media via hydrolysis of the acetamide group.

-

Thermal Decomposition : Above 200°C, the sulfonamide group decomposes, releasing SO₂.

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions | Dominant Pathway |

|---|---|---|---|

| Acetamide | High | Hydrolysis, alkylation | Hydrolysis to carboxylic acid |

| Sulfonamide | Moderate | Substitution, hydrolysis | N-alkylation |

| Ketone | Moderate | Reduction, condensation | Reduction to alcohol |

| Piperidine | Low | N-oxidation, ring-opening | N-oxidation |

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates.

-

Reduction : Ketone reduction follows a hydride-transfer mechanism, stabilized by the adjacent piperidine nitrogen.

Preparation Methods

Indole Skeleton Construction

The indole core is synthesized via Fischer indole synthesis , a widely used method for constructing substituted indoles. This involves cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions. For example, cyclization of (3-fluorophenyl)hydrazine with a ketone precursor yields the 1H-indole scaffold. Alternative methods, such as Larock indole synthesis (palladium-catalyzed cyclization of o-iodoanilines and alkynes), are also viable for introducing substituents at the 3-position.

Piperidine Side Chain Introduction

The piperidine moiety is introduced via alkylation or acylation of the indole nitrogen. A two-step process is typically employed:

- Alkylation : Treatment of 1H-indole with 2-chloro-1-(piperidin-1-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C forms the 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole intermediate.

- Purification : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity.

Sulfonylation and Acetamide Formation

Sulfonation at the 3-Position

The indole intermediate undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires strict temperature control to minimize side reactions. The resulting sulfonyl chloride is then reacted with 2-aminoacetamide in a nucleophilic substitution reaction:

$$

\text{1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonyl chloride} + \text{2-Aminoacetamide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} \quad

$$

Amidation Optimization

The amidation step is optimized by varying bases and solvents:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | THF | 78 | 92 |

| Pyridine | DCM | 65 | 88 |

| DBU | DMF | 82 | 94 |

Triethylamine in THF provides the best balance of yield and purity.

Reaction Condition Optimization

Temperature and Catalysis

- Alkylation : Elevated temperatures (80°C) improve reaction rates but risk decomposition. A compromise at 70°C ensures 85% yield.

- Sulfonation : Low temperatures (0–5°C) prevent sulfonic acid byproducts.

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification.

- Tetrahydrofuran (THF) is preferred for amidation due to its moderate polarity and compatibility with aqueous workups.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Industrial-Scale Considerations

Catalytic Efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.